4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine
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Overview
Description
4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a unique combination of cyclopropylidene, xanthene, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Scientific Research Applications
4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine has a wide range of applications in scientific research:
Future Directions
Further investigations are needed to fully understand the potential clinical outcomes of xanthones and their derivatives . These compounds have a wide range of medical applications, and enhancing our understanding of their properties and mechanisms of action could lead to the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction or through modern catalytic methods involving metals like ytterbium, palladium, or ruthenium . The cyclopropylidene group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves coupling the xanthene and cyclopropylidene moieties with piperidine under conditions that may include the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or DMP to introduce oxygen functionalities.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4 to reduce carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the xanthene or piperidine rings.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Halogenating agents like NBS or electrophiles like alkyl halides in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Xanthones: Compounds with a similar xanthene core but different substituents.
Cyclopropylidene derivatives: Compounds featuring the cyclopropylidene group but with different functional groups attached.
Piperidine derivatives: Compounds containing the piperidine ring but with different substituents.
Uniqueness
4-cyclopropylidene-1-(9H-xanthene-9-carbonyl)piperidine is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(23-13-11-16(12-14-23)15-9-10-15)21-17-5-1-3-7-19(17)25-20-8-4-2-6-18(20)21/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFDVNHLHRWGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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